Tolyl Isocyanate
CAS No.: 114772-51-1
Cat. No.: VC0043888
Molecular Formula: C8H7NO
Molecular Weight: 133.14728
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114772-51-1 |
|---|---|
| Molecular Formula | C8H7NO |
| Molecular Weight | 133.14728 |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Tolyl isocyanates display distinctive physical and chemical properties that influence their handling, storage, and applications. The following table summarizes the key physical properties of p-tolyl isocyanate, one of the primary isomers:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Physical State | Liquid |
| Color | Colorless to light orange/yellow clear liquid |
| Melting Point | 155-156 °C |
| Boiling Point | 70-72 °C/10 mmHg or 74 °C/12 mmHg |
| Density | 1.056 g/mL at 25 °C |
| Vapor Pressure | 75.5 Pa at 25 °C |
| Refractive Index | n 20/D 1.531 |
| Flash Point | 66-152 °F (varies by source) |
| Water Solubility | 7.5 g/L at 20 °C |
These properties highlight the volatile nature of tolyl isocyanates and their sensitivity to environmental conditions .
Chemical Reactivity
Tolyl isocyanates demonstrate high reactivity, particularly toward nucleophiles. The isocyanate functional group readily undergoes addition reactions with compounds containing active hydrogen atoms. This reactivity forms the basis for their use in polyurethane chemistry and other applications.
The compound is notably sensitive to moisture and heat, requiring storage under inert gas conditions at refrigerated temperatures (0-10°C) . The reactivity of tolyl isocyanates is influenced by several factors:
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When the NCO group is directly bonded to the aromatic ring, conjugation between the phenyl ring and the NCO group enhances its reactivity compared to aliphatic isocyanates .
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The position of the methyl group relative to the isocyanate group affects reactivity, with different isomers showing varied reaction rates and properties.
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The compound can participate in both catalyzed and uncatalyzed reactions, with the presence of alcohols and existing urethane groups influencing reaction kinetics .
Synthesis and Production Methods
Standard Synthesis Procedures
The primary industrial method for producing tolyl isocyanates involves the phosgenation of corresponding toluidines (methylanilines). This process typically follows a two-step reaction:
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Reaction of the amine group with phosgene to form a carbamoyl chloride intermediate
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Thermal decomposition of the intermediate to yield the isocyanate and hydrogen chloride
Researchers have developed practical phosgenation procedures for preparing isocyanates, including those labeled with carbon-14 for research purposes. This methodology has been successfully applied to synthesize 2-tolyl isocyanate, 4-tolyl isocyanate, and 2,4-tolylene diisocyanate (TDI) .
Advanced Synthesis Techniques
Recent advancements in synthesis techniques have explored phosgene-free methods to address safety and environmental concerns associated with traditional production processes. These alternative approaches include:
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Carbonylation reactions using carbon monoxide
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Curtius rearrangement of acyl azides
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Use of substitute carbonylating agents such as di-tert-butyl dicarbonate or carbonyldiimidazole
In specific research contexts, specialty synthesis methods have been developed. For example, isotope-labeled tolyl isocyanates have been synthesized for studying reaction mechanisms and determining carbon distribution in isocyanate groups .
Applications and Uses
Polymer Chemistry
The most significant application of tolyl isocyanates lies in polymer chemistry, particularly in the production of polyurethanes. The reaction between isocyanates and polyols forms the basis of polyurethane synthesis, leading to materials with diverse properties and applications.
p-Tolyl isocyanate has been used as a model compound to study the reaction kinetics with polycarbonate diols, providing insights into the mechanisms involved in polyurethane formation . This understanding is crucial for developing tailored polyurethane materials with specific properties.
Key applications in polymer chemistry include:
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Development of polyurethane elastomers with enhanced thermal and hydrolytic stability
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Production of materials with tailored mechanical properties for specific industrial applications
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Investigation of reaction mechanisms and kinetics in isocyanate-alcohol systems
Research and Analytical Applications
Tolyl isocyanates serve important functions in research and analytical contexts:
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p-Tolyl isocyanate has been used to study the catalytic role of supported Rhodium(I) complex toward the reductive carbonylation of nitrobenzene .
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The compound reacts with human serum albumin to form antigens that help detect IgE antibodies in workers hypersensitive to toluene diisocyanate, contributing to occupational health research .
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Carbon-14 labeled tolyl isocyanates have been employed to determine the carbon-14 distribution in isocyanate groups, enhancing understanding of reaction mechanisms and pathways .
Industrial Applications
In industrial settings, tolyl isocyanates contribute to various products and materials:
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Production of coatings with enhanced durability and resistance properties
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Development of adhesives with specific bonding characteristics
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Manufacturing of elastomers for specialized applications
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Creation of fibers and foams with tailored physical properties
The unique reactivity of isocyanates enables the formation of materials with customizable properties, making them valuable components in numerous industrial formulations .
Market Analysis and Trends
Current Market Status
The m-tolyl isocyanate market has shown significant growth in recent years, with a valuation of USD 150 million in 2024. This growth reflects the increasing demand for polyurethane-based products across various industries .
Several factors contribute to the current market dynamics:
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Expanding applications in construction, automotive, and furniture industries
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Growing demand for high-performance coatings and adhesives
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Increasing utilization in emerging technologies and materials
Future Projections
Market analysis indicates continued growth for tolyl isocyanates, with the m-tolyl isocyanate market projected to reach USD 250 million by 2033, representing a compound annual growth rate (CAGR) of 6.5% from 2026 to 2033 .
This growth trajectory is driven by:
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Increasing demand for polyurethane materials in emerging economies
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Expansion of applications in existing industries
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Development of new uses and technologies requiring isocyanate-based materials
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Rising focus on high-performance and specialty materials
The market is expected to benefit from innovations in production methods and applications, further expanding the utility and demand for tolyl isocyanates across various sectors.
Research Findings on Reaction Kinetics
Reaction Mechanisms with Alcohols
Detailed research has been conducted on the reaction kinetics between p-tolyl isocyanate and polyhexamethylene-pentamethylene carbonate diol (PHMPMCD). These studies have revealed important insights into the mechanisms governing isocyanate-alcohol reactions, which form the basis of polyurethane chemistry .
The reaction pathway involves an alcohol and urethane base-catalyzed reaction, adequately described by an autocatalyzed third-order rate equation. The mechanism proceeds through:
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Formation of a complex between the isocyanate and alcohol
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Reaction of this complex with another OH group to produce a urethane unit
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Autocatalysis by the formed urethane groups, accelerating subsequent reactions
The kinetics are influenced by several factors, including temperature, reactant concentration, and the presence of catalytic species .
Quantitative Analysis and Modeling
Researchers have employed various analytical techniques, particularly size exclusion chromatography (SEC), to monitor the reaction between p-tolyl isocyanate and polycarbonate diols. This approach allows for tracking the disappearance of the isocyanate and the formation of reaction products over time .
Mathematical modeling using Runga-Kutta methods has been applied to calculate kinetic constants. The experimental data revealed several key findings:
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Reaction rates increase with temperature, with 90% conversion achieved at 55°C after 420 minutes, compared to only 66% conversion at 20°C for the same duration.
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The activation energy (Ea) values differ for various reaction pathways, reflecting the different mechanisms involved.
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The values for rate constants and activation energies suggest an (OH, OH) association phenomenon, with the reaction being partially governed by dissociation equilibria .
These findings provide valuable insights for optimizing reaction conditions in industrial applications and for designing more efficient polyurethane synthesis processes.
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